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Compound of Interest

(R)-3-[4-(2-

Compound Name: Methoxyethyl)phenoxy]-1,2-
epoxypropane

CAS No.: 133397-54-3

Cat. No.: B117976

Get Quote

\ J

CAS Number: 133397-54-3 Synonyms: (R)-Glycidyl 4-(2-methoxyethyl)phenyl ether; (R)-
Metoprolol Epoxide Intermediate. Molecular Formula: C12H1603 | Molecular Weight: 208.25
g/mol [1]

Executive Summary & Strategic Significance

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a critical chiral building block,
primarily serving as the enantiopure precursor to (R)-Metoprolol or as a stereochemical
standard for impurity profiling in the production of (S)-Metoprolol (the pharmacologically active
eutomer for

-adrenergic blockade).

In high-precision drug development, the control of this epoxide's stereochemistry is the rate-
limiting step for the enantiomeric excess (ee) of the final API. Unlike the racemate, the isolated
(R)-enantiomer allows for:
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» Chiral Switch Development: Investigation of (R)-Metoprolol’s distinct pharmacokinetics and
reduced beta-blocking activity (preventing bradycardia in off-target applications).

e Impurity Fate Mapping: Quantifying the "distomer" carryover in (S)-Metoprolol succinate
formulations, a regulatory requirement (ICH Q3A/Q6A).

Chemical Profile & Stereochemical Integrity[1]

The molecule features a stereogenic center at the C2 position of the propyl chain. The integrity
of this center is maintained during the subsequent amine ring-opening reactions due to the

mechanism favoring attack at the terminal (less hindered) carbon.

Property Specification Critical Note
) Oxidizes upon prolonged air
Appearance Colorless to pale yellow oil
exposure; store under Argon.
High vacuum distillation
Boiling Point ~300°C (Predicted) required to prevent thermal
racemization.
o ] Precursor to (R)-Metoprolol
Chirality (R)-Enantiomer ) i .
(retention of configuration).
Lipophilic; poor solubility in
Solubility DCM, MeOH, Ethyl Acetate water facilitates biphasic
synthesis.
Susceptible to hydrolysis
Reactivity High (Strained Epoxide) (forming diol) and

polymerization.

High-Fidelity Synthesis: Hydrolytic Kinetic
Resolution (HKR)

While direct asymmetric synthesis using chiral epichlorohydrin is possible, it often suffers from
lower ee (<95%) due to racemization pathways during the coupling step. The Hydrolytic Kinetic

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117976?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Resolution (HKR) using a Co-Salen catalyst is the industry "Gold Standard" for generating
>99% ee material from the racemate.

Mechanistic Pathway

The HKR process utilizes a chiral Cobalt(lll)-Salen complex to selectively hydrate the unwanted
(S)-enantiomer into a water-soluble diol, leaving the desired (R)-epoxide intact.

DOT Diagram: HKR Workflow & Fate Mapping
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Caption: Kinetic resolution pathway separating the target (R)-epoxide from the hydrolyzed (S)-
diol by-product.

Experimental Protocol (Self-Validating)

Objective: Isolate (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane with >99% ee.

Reagents:

Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (1.0 eq).

(S,S)-Co-Salen Catalyst (0.5 mol%).

Acetic Acid (cocatalyst, 2 mol%).

Water (0.55 eq).
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e THF (Solvent, minimal volume).
Step-by-Step Methodology:

o Catalyst Activation: In a flame-dried flask, dissolve the (S,S)-Co-Salen precatalyst in THF.
Add acetic acid and stir open to air for 30 mins to generate the active Co(lll) species.
Validation Point: Color change from red (Co-Il) to dark brown (Co-lIII).

e Reaction Initiation: Add the racemic epoxide (neat or minimal THF). Cool to 0°C.

o Controlled Hydrolysis: Add water dropwise over 1 hour. Reasoning: Slow addition prevents
non-selective hydrolysis due to localized overheating.

 Incubation: Warm to room temperature and stir for 12—18 hours.

 In-Process Control (IPC): Aliquot 50 uL, dilute in Isopropanol/Hexane (10:90). Analyze via
Chiral HPLC (see Section 4).

o Stop Criteria: When (S)-epoxide peak is non-detectable and (R)-epoxide ee > 99%.

o Work-up: Dilute with hexanes. The (S)-diol is insoluble in hexanes and will oil out or
precipitate. Filter or decant.

 Purification: Concentrate the hexane filtrate. Perform flash chromatography (Silica,
Hexane:EtOAc 9:1) to remove trace catalyst.

Analytical Characterization & Quality Control

Trustworthiness in chiral chemistry relies on robust separation methods.

Chiral HPLC Method[2][3][4]

e Column: Daicel Chiralcel OJ-H or OD-H (Cellulose tris-3,5-dimethylphenylcarbamate).
» Mobile Phase: Hexane : Isopropanol (90 : 10).
e Flow Rate: 1.0 mL/min.[2]

e Detection: UV @ 225 nm (aromatic absorption) and 275 nm.
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o Temperature: 25°C.
o Expected Retention:
o (R)-Enantiomer: ~12.5 min (Verify with standard).

o (S)-Enantiomer: ~15.2 min.

NMR Validation (*H NMR - 400 MHz, CDCIs)

While NMR cannot distinguish enantiomers without a chiral shift reagent, it validates chemical
purity.

e 0 6.8-7.2 ppm: Aromatic protons (AA'BB' system).

0 3.9-4.2 ppm: -OCHz2- protons (ether linkage).

0 3.5 ppm: -CH2-OMe (methoxy group).

0 3.3 ppm: Epoxide ring CH.[1]

0 2.7-2.9 ppm: Epoxide ring CHa.

Downstream Application: Ring Opening

To synthesize (R)-Metoprolol (or map the impurity pathway), the epoxide undergoes
nucleophilic attack by isopropylamine.

DOT Diagram: Mechanism of Ring Opening
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Critical Parameters

(R)-Epoxide Isopropylamine Excess Amine (3-5 eq) Temp <50°C
(133397-54-3) (Nucleophile) to prevent dimerization to avoid polymerization
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Caption: Regioselective ring opening of the (R)-epoxide by isopropylamine to yield (R)-
Metoprolol.

Protocol Note: Use a large excess of isopropylamine (5—-10 equivalents) to prevent the
secondary amine product ((R)-Metoprolol) from reacting with another epoxide molecule, which
would form a pseudo-dimeric impurity.

Safety & Handling

o Genotoxicity Warning: As an epoxide, CAS 133397-54-3 is a potential alkylating agent. It
must be handled in a fume hood with double-gloving (Nitrile).

 Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is
hygroscopic and sensitive to acid-catalyzed hydrolysis.

o Disposal: Quench excess epoxide with agueous NaOH or amine waste streams before
disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Master File: (R)-3-[4-(2-
Methoxyethyl)phenoxy]-1,2-epoxypropane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117976/docs#technical-master-file-r-3-4-2-
methoxyethyl-phenoxy-1-2-epoxypropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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